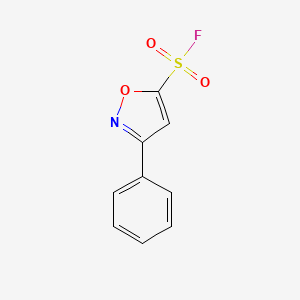
3-Phenylisoxazole-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylisoxazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It features a phenyl group attached to an isoxazole ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cycloaddition reaction of nitrile oxides with terminal alkynes to form the isoxazole ring . The phenyl group can be introduced via a suitable phenyl-substituted alkyne.
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs direct fluorosulfonylation using fluorosulfonyl-containing reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols are used under mild conditions to substitute the sulfonyl fluoride group.
Major Products:
Sulfonamides and Sulfonate Esters: Formed from nucleophilic substitution reactions.
Functionalized Isoxazoles: Resulting from various cycloaddition reactions.
Scientific Research Applications
3-Phenylisoxazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Materials Science: Utilized in the development of novel materials with unique properties.
Chemical Biology: Employed in the study of biological systems and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-phenylisoxazole-5-sulfonyl fluoride involves its ability to act as an electrophile due to the presence of the sulfonyl fluoride group. This group can react with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or modification of proteins . The isoxazole ring provides additional stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole ring structure but differ in the substituents attached to the ring.
Sulfonyl Chlorides: Similar in reactivity but less stable compared to sulfonyl fluorides.
Uniqueness: 3-Phenylisoxazole-5-sulfonyl fluoride is unique due to its combination of the isoxazole ring and the sulfonyl fluoride group, which imparts both stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-phenyl-1,2-oxazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
QLOYDEPNKGQGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















